molecular formula C9H6F3NO5 B3039605 Methyl 2-nitro-5-(trifluoromethoxy)benzoate CAS No. 1214378-89-8

Methyl 2-nitro-5-(trifluoromethoxy)benzoate

Cat. No.: B3039605
CAS No.: 1214378-89-8
M. Wt: 265.14 g/mol
InChI Key: CKABPMIYVCQFPY-UHFFFAOYSA-N
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Description

Methyl 2-nitro-5-(trifluoromethoxy)benzoate is a benzoate ester derivative featuring a nitro (-NO₂) group at position 2 and a trifluoromethoxy (-OCF₃) group at position 5 on the aromatic ring. This compound is of interest in medicinal and agrochemical research due to the electron-withdrawing properties of its substituents, which enhance stability and modulate reactivity. However, analogous compounds, such as methyl 2-methyl-3-nitro-5-(trifluoromethoxy)benzoate, are synthesized via nitration of substituted benzoic acids followed by esterification with methanol and SOCl₂ .

Properties

IUPAC Name

methyl 2-nitro-5-(trifluoromethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO5/c1-17-8(14)6-4-5(18-9(10,11)12)2-3-7(6)13(15)16/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKABPMIYVCQFPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)OC(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-nitro-5-(trifluoromethoxy)benzoate can be synthesized through several methods. One common approach involves the nitration of methyl 5-(trifluoromethoxy)benzoate using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process. The resulting product is then purified through recrystallization or column chromatography to obtain high purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and efficiency, utilizing continuous flow reactors and automated systems to ensure consistent quality and safety. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-nitro-5-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid

Major Products Formed

Scientific Research Applications

Methyl 2-nitro-5-(trifluoromethoxy)benzoate is widely used in scientific research due to its unique properties. It serves as an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. In medicinal chemistry, it is used to develop new drug candidates with potential therapeutic effects. In agrochemical research, it is employed in the synthesis of herbicides and insecticides. Additionally, it is used in material science for the development of advanced materials with specific properties .

Mechanism of Action

The mechanism of action of methyl 2-nitro-5-(trifluoromethoxy)benzoate is primarily related to its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These properties make it a valuable tool in studying various biochemical pathways and molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

(a) Methyl 2-methyl-3-nitro-5-(trifluoromethoxy)benzoate
  • Key Differences :
    • A methyl group at position 2 and a nitro group at position 3 (vs. nitro at position 2 in the target compound).
    • The methyl group introduces steric hindrance and reduces electron withdrawal compared to a nitro group.
  • Synthesis : Synthesized via nitration of 2-methyl-5-(trifluoromethoxy)benzoic acid, followed by esterification (42% yield over two steps) .
  • Impact : The altered substituent positions likely reduce electrophilicity at the aromatic ring, affecting reactivity in subsequent reactions (e.g., bromination or nucleophilic substitution).
(b) Methyl 2-(bromomethyl)-3-nitro-5-(trifluoromethoxy)benzoate
  • Key Differences: A bromomethyl (-CH₂Br) group at position 2 and nitro at position 3.

Functional Group Variations

(a) Methyl 2-nitro-5-(trifluoromethyl)benzoate
  • Key Differences :
    • Trifluoromethyl (-CF₃) replaces trifluoromethoxy (-OCF₃) at position 4.
  • Impact :
    • -CF₃ is more electron-withdrawing than -OCF₃, increasing the compound’s acidity and resistance to metabolic degradation.
    • This substitution may enhance herbicidal or pharmaceutical activity, as seen in analogs like triflusulfuron-methyl (a sulfonylurea herbicide) .
(b) Methyl 2-nitro-5-(2',4'-dichlorophenoxy)thiobenzoate
  • Key Differences: A thiobenzoate (C=S) replaces the benzoate ester (C=O). 2',4'-Dichlorophenoxy group replaces -OCF₃.
  • Impact: Thiobenzoates exhibit distinct reactivity, such as resistance to hydrolysis. The dichlorophenoxy group enhances lipophilicity and herbicidal potency. Comparative data show this compound has 5x higher activity (533.333 units) than a trichlorophenoxy analog (108.12 units) .

Halogenated Derivatives

(a) Methyl 2-bromo-5-(trifluoromethoxy)benzoate
  • Key Differences :
    • Bromine replaces the nitro group at position 2.
  • Impact: Bromine acts as a leaving group, enabling cross-coupling reactions (e.g., with Grignard reagents).

Solubility and Stability

  • Nitro Group Influence : The nitro group at position 2 in the target compound increases polarity, enhancing solubility in polar aprotic solvents (e.g., DMSO) compared to methyl or bromo-substituted analogs .
  • Trifluoromethoxy vs.

Biological Activity

Methyl 2-nitro-5-(trifluoromethoxy)benzoate is an organic compound notable for its unique structural features, which include both a nitro group and a trifluoromethoxy group. These functional groups contribute to its distinctive chemical reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry, agrochemicals, and biochemical research.

Chemical Structure and Properties

The molecular formula of this compound is C10H6F3N1O3. The presence of the nitro group allows the compound to participate in redox reactions, while the trifluoromethoxy group enhances lipophilicity, facilitating membrane penetration and interaction with biological targets. This dual functionality is crucial for its biological applications.

The mechanism of action of this compound involves several pathways:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes. The nitro group can be reduced to form reactive intermediates that interact with enzyme active sites.
  • Receptor Binding : Its lipophilic nature allows it to bind effectively to receptors, potentially influencing signaling pathways.
  • Biochemical Assays : It serves as a probe in biochemical assays, aiding in the understanding of enzyme kinetics and receptor interactions.

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. For instance, research involving the MCF-7 breast cancer cell line demonstrated that compounds with similar structures exhibited significant antiproliferative effects. The compound's unique functional groups may enhance its ability to disrupt cancer cell growth.

StudyCell LineIC50 Value (µM)Method
MCF-715.6MTS Assay
VariousVariesCell Viability Assay

Enzyme Interaction Studies

This compound has been utilized to study enzyme interactions, particularly focusing on its inhibition capabilities. The compound's reactivity due to the nitro group has been shown to affect enzyme activity significantly.

Case Studies

  • Anticancer Activity :
    • A study evaluated the antiproliferative effects of several derivatives of this compound on cancer cell lines, including MCF-7 and others. Results indicated that modifications in the structure influenced cytotoxicity and selectivity towards cancer cells.
  • Enzyme Inhibition :
    • Research involving a specific enzyme target demonstrated that this compound could inhibit enzymatic activity at low concentrations, suggesting its potential as a lead compound in drug development.

Applications in Research

This compound is widely used in scientific research due to its versatile properties:

  • Medicinal Chemistry : As an intermediate in drug synthesis.
  • Agrochemicals : In developing herbicides and insecticides.
  • Material Science : For creating advanced materials with specific functionalities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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